molecular formula C11H10FN3S B255683 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone

2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B255683
M. Wt: 235.28 g/mol
InChI Key: SBXVBHKQBWOSDA-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone, also known as FBAL, is a chemical compound that has been widely used in scientific research. FBAL is a fluorescent reagent that can be used to label and detect proteins, peptides, and other biomolecules. It has been used in a variety of applications, including proteomics, drug discovery, and molecular biology.

Mechanism of Action

2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone works by reacting with primary amines on proteins and other biomolecules. The reaction forms a stable covalent bond between 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone and the biomolecule, which allows for detection and quantification.
Biochemical and Physiological Effects:
2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is generally considered to be non-toxic and does not have any known physiological effects. However, it is important to handle 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone with care and to follow proper safety protocols when working with this chemical.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is its high sensitivity and specificity for labeling proteins and other biomolecules. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is that it requires the presence of primary amines on the biomolecule of interest, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone. One area of interest is the development of new and more efficient synthesis methods for 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone. Another area of interest is the development of new applications for 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone, such as in vivo imaging and drug delivery. Additionally, there is ongoing research into the use of 2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone in combination with other fluorescent reagents to improve labeling and detection sensitivity.

Synthesis Methods

2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone can be synthesized by reacting 2-fluorobenzaldehyde with 4-methyl-1,3-thiazol-2-ylhydrazine in the presence of a catalyst. The reaction yields a yellow solid that is soluble in organic solvents.

Scientific Research Applications

2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone has been used in a variety of scientific research applications, including protein labeling, protein quantification, and protein-protein interaction studies. It has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.

properties

Product Name

2-Fluorobenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10FN3S/c1-8-7-16-11(14-8)15-13-6-9-4-2-3-5-10(9)12/h2-7H,1H3,(H,14,15)/b13-6+

InChI Key

SBXVBHKQBWOSDA-AWNIVKPZSA-N

Isomeric SMILES

CC1=CSC(=N1)N/N=C/C2=CC=CC=C2F

SMILES

CC1=CSC(=N1)NN=CC2=CC=CC=C2F

Canonical SMILES

CC1=CSC(=N1)NN=CC2=CC=CC=C2F

solubility

0.6 [ug/mL]

Origin of Product

United States

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